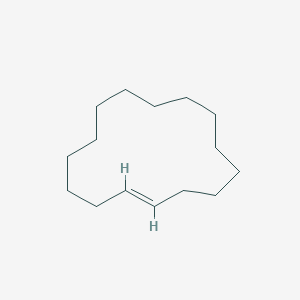

Cyclopentadecene (E)

Descripción

Cyclopentadecene (E), with the chemical formula C₁₅H₂₈ and CAS registry number 2146-35-2 , is a macrocyclic alkene characterized by a 15-membered carbon ring and a trans-configuration (E) double bond. Its molecular weight is 208.38 g/mol, identical to its stereoisomer (Z)-cyclopentadecene (CAS 34458-54-3) .

Propiedades

Número CAS |

2146-35-2 |

|---|---|

Fórmula molecular |

C15H28 |

Peso molecular |

208.38 g/mol |

Nombre IUPAC |

cyclopentadecene |

InChI |

InChI=1S/C15H28/c1-2-4-6-8-10-12-14-15-13-11-9-7-5-3-1/h1-2H,3-15H2/b2-1+ |

Clave InChI |

BKUVLGADJFPJRI-OWOJBTEDSA-N |

SMILES isomérico |

C1CCCCCC/C=C/CCCCCC1 |

SMILES canónico |

C1CCCCCCC=CCCCCCC1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cyclopentadecene (E) can be synthesized through several methods. One common approach involves the dehydrogenation of cyclopentadecane. Another method includes the ring-closing metathesis of long-chain dienes. The reaction conditions typically involve the use of catalysts such as Grubbs’ catalyst and are carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, cyclopentadecene (E) is often produced through the catalytic dehydrogenation of cyclopentadecane. This process involves heating cyclopentadecane in the presence of a dehydrogenation catalyst, such as platinum or palladium, at high temperatures. The resulting product is then purified through distillation to obtain cyclopentadecene (E) with high purity .

Análisis De Reacciones Químicas

Types of Reactions

Cyclopentadecene (E) undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form cyclopentadecanone or other oxygenated derivatives.

Reduction: The double bond in cyclopentadecene (E) can be reduced to form cyclopentadecane.

Substitution: It can undergo substitution reactions, particularly at the allylic position, to form various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is typically used for reduction.

Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.

Major Products Formed

Oxidation: Cyclopentadecanone and other oxygenated compounds.

Reduction: Cyclopentadecane.

Substitution: Allylic bromides and other substituted derivatives.

Aplicaciones Científicas De Investigación

Cyclopentadecene (E) has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.

Biology: Cyclopentadecene (E) is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential use in drug development and as a component in pharmaceutical formulations.

Mecanismo De Acción

The mechanism of action of cyclopentadecene (E) depends on the specific application and the target moleculeThe molecular targets and pathways involved vary depending on the specific biological or chemical context in which it is used .

Comparación Con Compuestos Similares

Stereoisomer: (Z)-Cyclopentadecene

- Structural Similarities : Both isomers share the molecular formula C₁₅H₂₈ and a 15-membered ring system .

- Key Differences :

- Configuration : The (E) isomer has a trans double bond, whereas the (Z) isomer adopts a cis configuration. This difference impacts molecular geometry, polarity, and intermolecular interactions.

- Physical Properties : Stereoisomerism often influences melting points and solubilities. For example, cis isomers typically exhibit lower melting points due to reduced symmetry .

- Applications : Both isomers may serve as intermediates in organic synthesis, though their stereochemistry could dictate reactivity in cycloaddition or hydrogenation reactions.

Smaller Homolog: (E)-Cyclodecene

- Structure : A 10-membered cyclic alkene (C₁₀H₁₈) with a trans double bond (CAS 2198-20-1) .

- Key Data :

- Boiling Point : 472 K (199°C), significantly lower than Cyclopentadecene (E) (predicted to exceed 500 K due to higher molecular weight) .

- Thermodynamics : Cyclodecene (E) has a molar volume of 138.25 ml/mol , whereas Cyclopentadecene (E) likely occupies a larger volume (~300 ml/mol inferred from analogs) .

- Reactivity : Smaller rings like cyclodecene exhibit higher strain, enhancing reactivity in ring-opening reactions compared to more stable macrocycles like Cyclopentadecene (E).

Functionalized Analog: (E)-2-Cycloheptadecen-1-one

- Structure : A 17-membered ring with a ketone group and trans double bond (CAS 160142-88-1) .

- Key Differences: Functional Group: The ketone introduces polarity, increasing solubility in polar solvents compared to Cyclopentadecene (E). Applications: Used in pheromone studies due to structural mimicry of natural signaling molecules . Cyclopentadecene (E), lacking a ketone, may instead serve as a non-polar solvent or fragrance component.

Oxygenated Derivative: Cyclopentadecene Oxide

- Reactivity : The epoxide group enhances electrophilicity, making it reactive in nucleophilic ring-opening reactions (e.g., with acids or bases). Cyclopentadecene (E), as a simple alkene, undergoes addition or oxidation reactions.

- Applications : Epoxides are valuable in polymer chemistry, whereas Cyclopentadecene (E) is more suited to hydrogenation or metathesis processes.

Data Table: Comparative Properties of Cyclopentadecene (E) and Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | Ring Size | Functional Group | Boiling Point (K) | logP (Predicted) |

|---|---|---|---|---|---|---|

| Cyclopentadecene (E) | C₁₅H₂₈ | 208.38 | 15 | Alkene (E) | ~510* | 6.8–7.2† |

| (Z)-Cyclopentadecene | C₁₅H₂₈ | 208.38 | 15 | Alkene (Z) | ~500* | 6.5–7.0† |

| (E)-Cyclodecene | C₁₀H₁₈ | 138.25 | 10 | Alkene (E) | 472 | 4.2–4.5‡ |

| (E)-2-Cycloheptadecen-1-one | C₁₇H₃₀O | 250.42 | 17 | Ketone | ~550* | 5.0–5.5‡ |

| Cyclopentadecene Oxide | C₁₅H₂₈O | 224.38 | 15 | Epoxide | ~520* | 3.5–4.0‡ |

*Predicted based on homologous series.

†Estimated using Crippen and McGowan methods for alkenes .

‡Inferred from functional group contributions .

Limitations and Recommendations

The provided evidence lacks direct thermodynamic data for Cyclopentadecene (E), necessitating extrapolation from analogs. Future studies should prioritize experimental measurements of its ΔfH° , Tboil , and logP for precise comparisons. Additionally, computational modeling (e.g., DFT) could validate predicted properties .

By synthesizing data from structural analogs and derivatives, this analysis underscores the unique role of Cyclopentadecene (E) in macrocyclic chemistry, while highlighting gaps in current literature.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.